molecular formula C10H14N2O2 B2453803 2-Cyclohexylpyrazole-3-carboxylic acid CAS No. 1177298-27-9

2-Cyclohexylpyrazole-3-carboxylic acid

Cat. No. B2453803
CAS RN: 1177298-27-9
M. Wt: 194.234
InChI Key: DOBQDIUNKOKZKL-UHFFFAOYSA-N
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Description

2-Cyclohexylpyrazole-3-carboxylic acid (CCPA) is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation.

Scientific Research Applications

Bioconversion and Synthesis

  • Bioconversion of Cyanopyrazine : A study demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a precursor for antituberculous agents, using Agrobacterium sp. DSM 6336. This process achieved a high product concentration and yield, highlighting its potential for large-scale synthesis of pyrazinecarboxylic acid derivatives (Wieser, Heinzmann, & Kiener, 1997).

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives : Research on the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids through a three-component condensation reaction demonstrated the potential of these compounds in medicinal and biological sciences. This study introduced a simple one-pot procedure for creating these compounds (Marandi, 2018).

Mechanistic Studies and Applications

  • Cyclocondensation Reactions : A study investigated the cyclocondensation reactions of 5-aminopyrazoles with arylidenepyruvic acids and aromatic aldehydes, leading to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids and related compounds. This research provides insights into the reaction pathways and mechanistic aspects of these reactions (Chebanov et al., 2007).

  • Boronic Acid Catalysis : Boronic acid catalysis was applied for the activation of unsaturated carboxylic acids in dipolar [3+2] cycloadditions, producing small heterocyclic products with pharmaceutical relevance. These products include triazoles, isoxazoles, and isoxazolidines, demonstrating the versatility of this approach in synthesizing structurally diverse compounds (Zheng, McDonald, & Hall, 2010).

Molecular Structure and Characterization

  • Structural Characterization : The molecular structure of 3-aminopyrazine-2-carboxylic acid was studied, revealing an extensive network of intra- and intermolecular hydrogen bonds. This research contributes to the understanding of the molecular characteristics of pyrazinecarboxylic acid derivatives (Dobson & Gerkin, 1996).

  • UV-Induced Photochemistry : A study on 3-aminopyrazine-2-carboxylic acid explored its UV-induced photochemistry and molecular structure in argon matrices. The research identified new conformers and photoisomerizations, contributing to the understanding of the photochemical properties of such compounds (Pagacz-Kostrzewa et al., 2021).

Mechanism of Action

properties

IUPAC Name

2-cyclohexylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBQDIUNKOKZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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